

physicochemical properties of 2,6-Dimethoxy-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dimethoxy-4-formylphenylboronic acid
Cat. No.:	B035915

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,6-Dimethoxy-4-formylphenylboronic acid**

Foreword: A Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, **2,6-Dimethoxy-4-formylphenylboronic acid** (CAS No. 1256355-34-6) emerges as a particularly valuable synthon. Its trifunctional nature—a reactive boronic acid moiety for carbon-carbon bond formation, an aldehyde group for diverse derivatization, and a sterically hindered, electron-rich aromatic core—offers a unique combination of reactivity and structural control. This guide provides a comprehensive exploration of its core physicochemical properties, analytical characterization, and application-focused insights, designed for researchers and developers aiming to leverage its full synthetic potential.

Section 1: Core Molecular Identity and Properties

Understanding the fundamental characteristics of a reagent is the bedrock of its effective application. This section details the identity, structure, and key physicochemical parameters of **2,6-Dimethoxy-4-formylphenylboronic acid**.

Chemical Identity

- Chemical Name: (4-Formyl-2,6-dimethoxyphenyl)boronic acid
- CAS Number: 1256355-34-6[1][2]
- Molecular Formula: C₉H₁₁BO₅[1][2]
- Molecular Weight: 209.99 g/mol [1][2]

Chemical Structure

The molecule's structure features a benzene ring substituted with a boronic acid group, a formyl (aldehyde) group at the para position, and two methoxy groups flanking the boronic acid at the ortho positions.

Caption: Structure of **2,6-Dimethoxy-4-formylphenylboronic acid**.

Physicochemical Data Summary

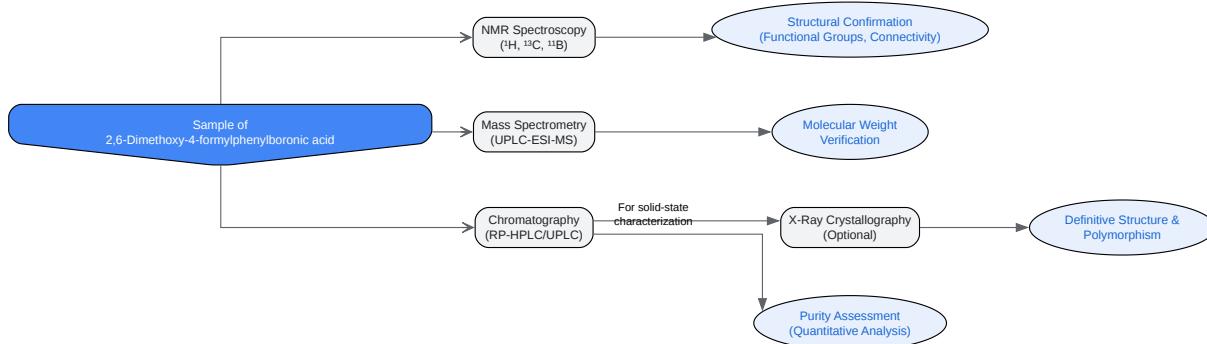
The following table consolidates the key physical and chemical properties of the compound.

Property	Value / Description	Rationale & Field Insights
Appearance	White to pale yellow crystalline powder.	Color variation is common in arylboronic acids and may depend on purity and the presence of trace amounts of the corresponding boroxine anhydride. [3] [4]
Melting Point	Data not available. For context, the related 2,6-dimethoxyphenylboronic acid melts at 110-112 °C, while 4-formylphenylboronic acid melts at 237-242 °C. [5]	The melting point is expected to be relatively high due to hydrogen bonding in the crystal lattice, a characteristic feature of boronic acids.
Solubility	Slightly soluble in water; soluble in organic solvents such as THF, dioxane, and alcohols. Soluble in alkaline aqueous solutions (pH 8-11). [6]	The boronic acid group imparts slight aqueous solubility, which is enhanced under basic conditions due to the formation of the anionic boronate species. Its organic backbone ensures solubility in common organic solvents used for synthesis.
pKa	No experimental value available. Estimated to be ~8-9.	The typical pKa of phenylboronic acid is ~9. [7] The two electron-donating methoxy groups would slightly increase this value (decrease acidity), but the strong electron-withdrawing para-formyl group is expected to lower the pKa, making it a stronger Lewis acid than unsubstituted phenylboronic acid. [8] This acidity is crucial

for its reactivity in forming boronate complexes.

Stability, Storage, and Handling

Expertise & Experience: The stability of arylboronic acids is a critical, yet often overlooked, parameter that directly impacts reaction success and reproducibility. Two primary decomposition pathways are of concern:


- **Boroxine Formation:** This is a reversible dehydration reaction where three molecules of boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine. This process is accelerated by heat and can complicate characterization, as commercial boronic acids often exist as a mixture of the free acid and the boroxine.[9][10]
- **Protodeboronation:** This is an irreversible decomposition pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is sensitive to pH and can be catalyzed by residual transition metals.[11][12]

Trustworthiness - Self-Validating Storage Protocol: To ensure the integrity of the reagent, the following storage protocol is recommended:

- **Storage Conditions:** Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]
- **Temperature:** For long-term storage, keep in a freezer at or below -20°C.[1]
- **Handling:** Minimize exposure to atmospheric moisture and air. Handle in a well-ventilated area or fume hood.[13]

Section 2: Analytical Characterization Workflow

Rigorous analytical control is essential for validating the identity, purity, and stability of **2,6-Dimethoxy-4-formylphenylboronic acid**. The following workflow outlines the standard analytical techniques employed.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation.

- ^1H NMR: Expected signals include a singlet for the aldehyde proton (~9.8-10.0 ppm), singlets for the two equivalent methoxy groups (~3.8-4.0 ppm), a singlet for the two equivalent aromatic protons, and a broad, often exchangeable singlet for the $\text{B}(\text{OH})_2$ protons.
- ^{13}C NMR: Will show distinct signals for the carbonyl carbon (~192 ppm), aromatic carbons (including those attached to oxygen, boron, and the aldehyde), and the methoxy carbons (~56 ppm).
- ^{11}B NMR: Provides direct information about the boron atom, helping to distinguish between the trigonal boronic acid and the tetrahedral boronate ester or complex.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and elemental composition.

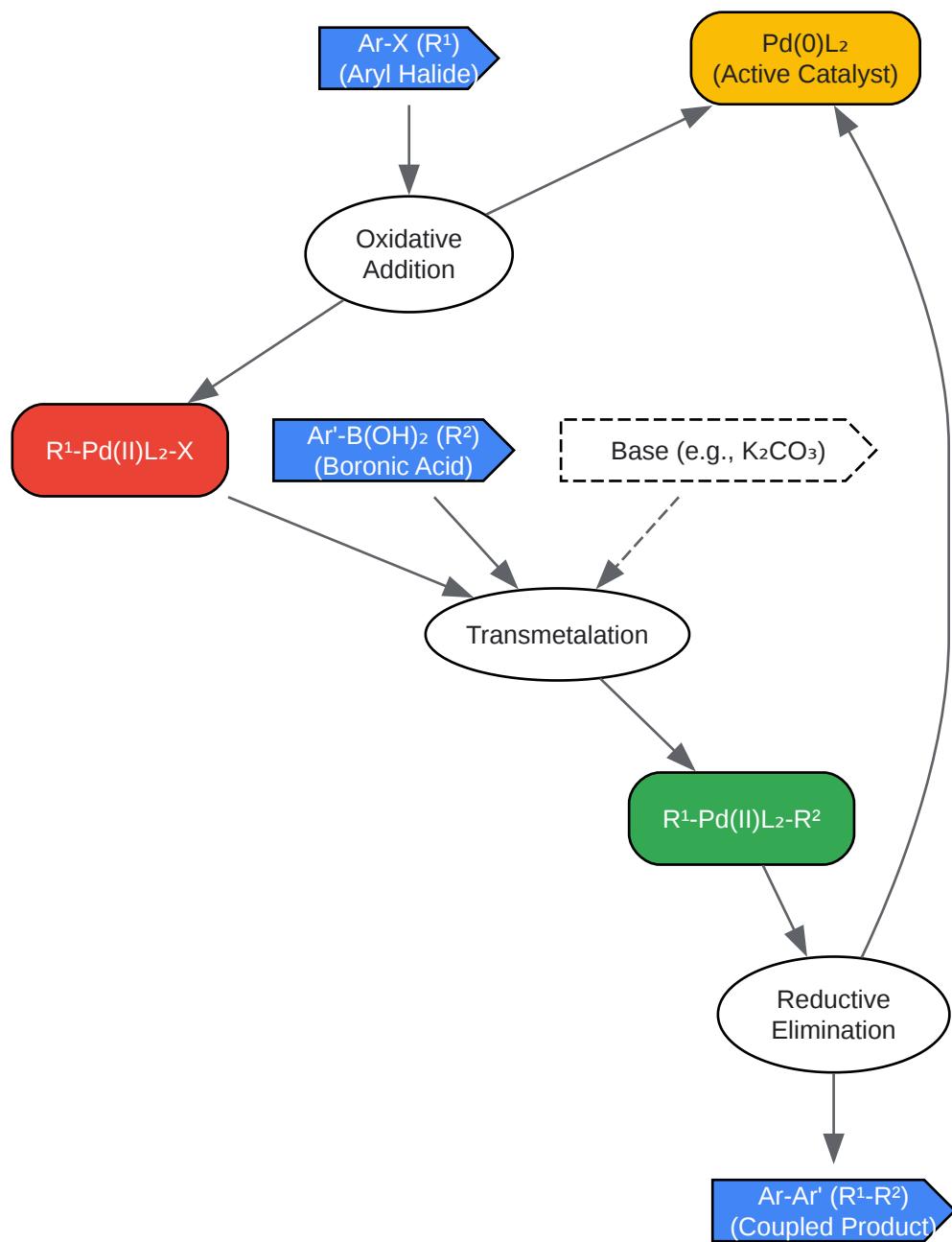
- Technique: Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS) is the method of choice.[9][14]
- Expected Ions: In positive mode, the $[M+H]^+$ ion is expected. In negative mode, the $[M-H]^-$ ion may be observed. The analysis can be complicated by the in-source formation of the boroxine anhydride.[9][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment. A robust reverse-phase method is crucial for separating the target compound from potential impurities, such as the protodeboronated analog (3,5-dimethoxybenzaldehyde).

Protocol: HPLC Method for Purity Assessment

- System: Agilent 1260 Infinity II or equivalent UPLC/HPLC system with a DAD/UV detector.
- Column: A C18 stationary phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 μ m) is recommended.[9][14]
- Mobile Phase A: 10 mM Ammonium Acetate in Water.[9][14]
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 30-40 °C.
- Detection: UV detection at 254 nm.
- Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL.


Section 3: Reactivity and Synthetic Applications

The utility of **2,6-Dimethoxy-4-formylphenylboronic acid** stems from its role as a versatile building block, primarily in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.^{[7][16]} The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its organic group (the 2,6-dimethoxy-4-formylphenyl moiety) to the palladium center.

Authoritative Grounding: The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like homocoupling or protodeboronation.^{[17][18]} The steric hindrance from the two ortho-methoxy groups can influence the rate of transmetalation and may require the use of specialized ligands (e.g., SPhos) to achieve efficient coupling.^[17]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Trustworthiness: This protocol is a self-validating system, incorporating best practices for setting up and monitoring a typical cross-coupling reaction.

- **Inert Atmosphere:** To a flame-dried reaction flask equipped with a magnetic stir bar and condenser, add **2,6-Dimethoxy-4-formylphenylboronic acid** (1.2 equivalents), the aryl halide partner (1.0 eq.), and a suitable base such as K_2CO_3 (2.0-3.0 eq.).
- **Catalyst Loading:** Add the palladium catalyst [e.g., $Pd(PPh_3)_4$, 2-5 mol%] and, if necessary, a ligand.[18]
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., a mixture of dioxane and water).[17]
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Work-up:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1256355-34-6|(4-Formyl-2,6-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 2,6-DIMETHOXY-4-FORMYLBENZENEBORONIC ACID CAS#: 1256355-34-6 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbino.com [nbino.com]
- 5. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. laballey.com [laballey.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- To cite this document: BenchChem. [physicochemical properties of 2,6-Dimethoxy-4-formylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035915#physicochemical-properties-of-2-6-dimethoxy-4-formylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com